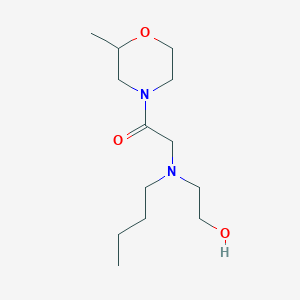
2-((1-Methyl-1h-tetrazol-5-yl)thio)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is an organic compound that belongs to the class of thioethers This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a thioether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromo-1-phenylethan-1-one under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
科学研究应用
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The thioether linkage may also play a role in the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-((1-Methyl-1H-tetrazol-5-yl)thio)ethanamine hydrochloride
- (1-Methyl-1H-tetrazol-5-yl)thioacetic acid
- 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamide
Uniqueness
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is unique due to the presence of both a tetrazole ring and a phenyl group, which confer distinct chemical and biological properties
属性
分子式 |
C10H10N4OS |
|---|---|
分子量 |
234.28 g/mol |
IUPAC 名称 |
2-(1-methyltetrazol-5-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C10H10N4OS/c1-14-10(11-12-13-14)16-7-9(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI 键 |
BZVNFBUUAVQRLW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


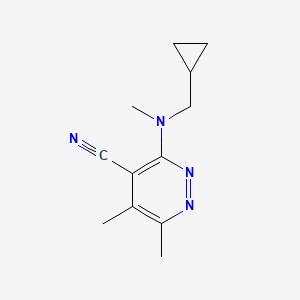

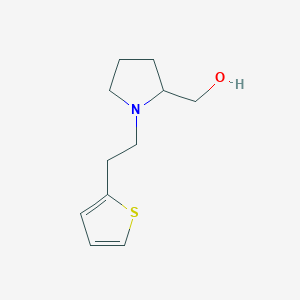


![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
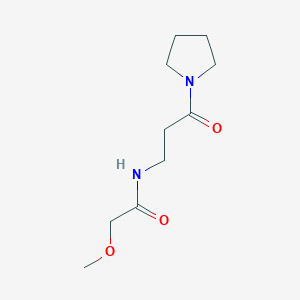
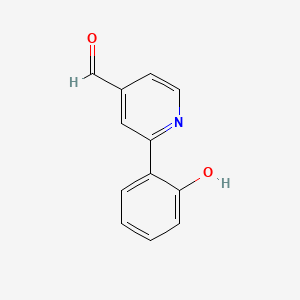
![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)
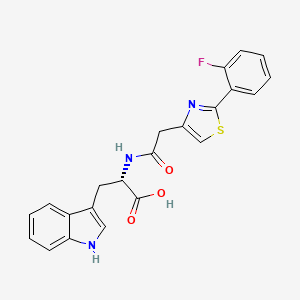
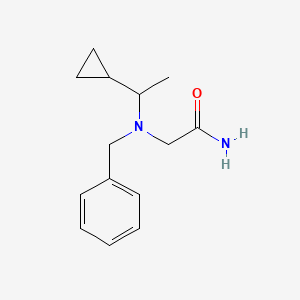
![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
